molecular formula C14H13IO B1444444 4-Benzyloxy-2-iodo-1-methylbenzene CAS No. 1052647-33-2

4-Benzyloxy-2-iodo-1-methylbenzene

Cat. No.: B1444444
CAS No.: 1052647-33-2
M. Wt: 324.16 g/mol
InChI Key: JHHGZONDUQEPOV-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-iodo-1-methylbenzene is a substituted aromatic compound of high value in synthetic organic chemistry and materials science research. This compound features an iodine atom and a benzyloxy protecting group on a methylbenzene core, making it a versatile intermediate for constructing complex molecular architectures. Its primary research application lies in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, where the iodine moiety acts as an excellent leaving group . The benzyloxy group serves as a robust protecting group for phenolic hydroxyls, which can be selectively removed under controlled conditions in multi-step synthetic sequences . As a key building block, it is instrumental in the exploration and development of new pharmaceutical candidates, functional materials, and liquid crystals. The product is offered with a typical purity of 97% and requires specific storage conditions to maintain stability, often recommended at 4-8°C . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHGZONDUQEPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275916
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
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Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052647-33-2
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052647-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyloxy 2 Iodo 1 Methylbenzene

Retrosynthetic Analysis of the 4-Benzyloxy-2-iodo-1-methylbenzene Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The analysis involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesized precursors.

Two primary disconnections are considered for this scaffold: the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) ether bond.

Disconnection 1: C-I Bond: The most logical disconnection is the C-I bond via an electrophilic aromatic substitution (SEAr) pathway. This suggests that the final step of the synthesis would be the regioselective iodination of a precursor molecule. This leads to the key intermediate, 4-benzyloxy-1-methylbenzene . This precursor is an attractive target as the existing methyl and benzyloxy groups will direct the incoming electrophile (iodine). The strongly activating, ortho-, para-directing benzyloxy group and the weakly activating, ortho-, para-directing methyl group work in concert to activate the 2-position for iodination.

Disconnection 2: C-O Bond: An alternative disconnection targets the benzyloxy ether linkage. This suggests a Williamson ether synthesis or another O-alkylation reaction as a potential final step. This pathway would require the synthesis of 2-iodo-4-methylphenol and its subsequent reaction with a benzyl (B1604629) halide.

Based on the activating nature of the substituents, the first pathway, involving the late-stage iodination of 4-benzyloxy-1-methylbenzene, is generally the more efficient and commonly employed route. This approach builds the less reactive C-O bond first, followed by the introduction of the iodine atom onto a highly activated aromatic ring.

Precursor Synthesis and Sequential Functional Group Interconversions

The forward synthesis, guided by the retrosynthetic analysis, focuses on the sequential construction of the key precursor, 4-benzyloxy-1-methylbenzene, followed by its regioselective iodination.

Introduction of the Methyl Moiety

In the most common synthetic routes to this compound, the methyl moiety is not actively introduced but is present from the start in a readily available precursor. The synthesis typically commences with p-cresol (B1678582) (4-methylphenol), a commodity chemical that provides both the aromatic ring and the methyl group in the correct relative position to the hydroxyl group. This starting material serves as the foundational scaffold upon which the benzyloxy and iodo functionalities are installed.

Installation of the Benzyloxy Ether Functionality

The formation of the ether linkage is a critical step, converting the phenolic hydroxyl group of p-cresol into a benzyloxy group. This transformation is most frequently achieved via nucleophilic substitution reactions.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including 4-benzyloxy-1-methylbenzene. wikipedia.org The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The general scheme involves reacting p-cresol with a suitable base to form the potassium or sodium p-cresolate, followed by the addition of a benzyl halide, such as benzyl chloride or benzyl bromide. orgsyn.org

Key Reaction Components:

Phenol: p-Cresol.

Base: Strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃) are used to deprotonate the phenol. orgsyn.org

Alkylating Agent: Benzyl chloride or benzyl bromide are common choices. orgsyn.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the SN2 reaction. orgsyn.org

Phase-transfer catalysis (PTC) can be employed to enhance reaction rates and efficiency, especially in liquid-liquid systems. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the phenoxide from an aqueous phase to an organic phase containing the benzyl halide. researchgate.netutahtech.edu

PrecursorAlkylating AgentBaseCatalystSolventTemperatureYield
2-Methyl-3-nitrophenolBenzyl chlorideK₂CO₃-DMF90°C90% orgsyn.org
p-CresolBenzyl chloride50% KOH-Toluene (B28343)140°CHigh
m-CresolBenzyl chlorideNaOHTBAB-50°C100% (selectivity) researchgate.net

Table 1: Examples of Williamson Ether Synthesis Conditions for Cresol Derivatives.

While the Williamson synthesis is predominant, other O-alkylation methods can be utilized. One alternative involves the reaction of phenols with benzyl alcohol directly. google.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), and proceeds via a Friedel-Crafts-type mechanism. banglajol.inforesearchgate.netscispace.com However, this method carries a significant risk of competitive C-alkylation, where the benzyl group attaches directly to the aromatic ring, yielding undesired byproducts like 2-benzyl-4-methylphenol. google.comscispace.com The reaction conditions, such as temperature and catalyst choice, must be carefully controlled to favor O-alkylation over C-alkylation.

Regioselective Iodination Techniques on Aromatic Rings

The final and key step in the synthesis is the regioselective introduction of an iodine atom onto the 4-benzyloxy-1-methylbenzene precursor. The electronic properties of the substituents on the aromatic ring govern the position of iodination. Both the benzyloxy group (-OBn) and the methyl group (-CH₃) are ortho-, para-directing activators. The benzyloxy group is a strong activator, while the methyl group is a weak activator. The position ortho to both groups (C3 and C5) is sterically hindered. The position para to the methyl group is already occupied by the benzyloxy group. Therefore, the positions ortho to the benzyloxy group (C3) and ortho to the methyl group (C2) are the most electronically activated and sterically accessible sites. The C2 position is generally favored, leading to the desired product.

Various electrophilic iodinating reagents can be used for this transformation. organic-chemistry.org

Common Iodinating Systems:

Molecular Iodine (I₂) with an Oxidizing Agent: Systems like I₂ with silver sulfate (B86663) (Ag₂SO₄) or other silver salts can generate a more potent electrophilic iodine species in situ. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. organic-chemistry.org Its reactivity can be enhanced by using it in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgacs.org

Iodine Monochloride (ICl): A highly reactive iodinating agent that can be used for electron-rich aromatic systems.

Elemental Iodine activated by Selectfluor™ (F-TEDA-BF₄): This system provides a highly efficient and regioselective method for iodinating benzene (B151609) derivatives under mild conditions. organic-chemistry.org

Substrate TypeReagent SystemKey Features
Activated AromaticsN-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA)Excellent yields under mild conditions and short reaction times. organic-chemistry.org
Deactivated AromaticsN-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)Powerful system for less reactive substrates. acs.org
Sterically Hindered Alkyl BenzenesIodine (I₂) / F-TEDA-BF₄High regioselectivity, effective for sterically hindered positions. organic-chemistry.org
Electron-Rich Aromatics1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalystOrganocatalytic, applicable to various substrates with high yields.

Table 2: Selected Regioselective Iodination Methods for Aromatic Compounds.

The choice of reagent and conditions is crucial to ensure high regioselectivity and yield, affording the final product, this compound.

Electrophilic Aromatic Iodination Procedures

The direct iodination of 4-benzyloxytoluene is a common and effective method for the synthesis of this compound. This electrophilic aromatic substitution reaction takes advantage of the activating nature of the benzyloxy and methyl groups, which direct the incoming electrophile to the ortho and para positions. As the para position is blocked by the methyl group, iodination preferentially occurs at one of the ortho positions relative to the activating benzyloxy group.

A widely utilized reagent for this transformation is N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org The acid catalyst enhances the electrophilicity of the iodine atom of NIS, facilitating the attack by the electron-rich aromatic ring. Trifluoroacetic acid is a commonly employed catalyst for this purpose, leading to high yields under mild reaction conditions. organic-chemistry.org The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, at or below room temperature.

The general mechanism involves the activation of NIS by the acid catalyst, followed by the electrophilic attack of the aromatic ring on the iodine atom. Subsequent deprotonation of the resulting arenium ion by a weak base, such as the succinimide (B58015) anion, restores aromaticity and yields the desired product.

Table 1: Electrophilic Iodination of Activated Arenes with NIS

Starting MaterialIodinating AgentCatalystSolventYield (%)Reference
Methoxy-substituted arenesNISTrifluoroacetic acidDichloromethaneExcellent organic-chemistry.org
Methyl-substituted arenesNISTrifluoroacetic acidDichloromethaneExcellent organic-chemistry.org

This table presents representative data for the iodination of activated aromatic compounds similar to 4-benzyloxytoluene.

Halogen Exchange Reactions (e.g., from Bromides or Tosylates)

An alternative route to this compound involves a halogen exchange reaction, most notably the aromatic Finkelstein reaction. This method is particularly useful when the corresponding bromo- or chloro-analogue, 4-benzyloxy-2-bromo-1-methylbenzene, is more readily accessible. The Finkelstein reaction traditionally refers to the conversion of alkyl halides, but its principles have been extended to aryl halides through the use of transition metal catalysts.

The copper-catalyzed Finkelstein reaction is a prominent example, where an aryl bromide is converted to an aryl iodide using a copper(I) catalyst and an iodide salt, such as sodium iodide or potassium iodide. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The presence of a ligand, such as a diamine, can often accelerate the reaction and improve yields.

This transformation is believed to proceed through a Cu(I)-catalyzed nucleophilic substitution mechanism. The iodide anion displaces the bromide from the aromatic ring with the assistance of the copper catalyst. The choice of solvent and temperature is crucial for the successful execution of this reaction.

Table 2: Copper-Catalyzed Aromatic Finkelstein Reaction

SubstrateIodide SourceCatalystSolventTemperature (°C)Yield (%)
Aryl BromideNaICuIDMF110-150Good to Excellent
Aryl BromideKICuIDMSO110-150Good to Excellent

This table provides generalized conditions for the copper-catalyzed halogen exchange of aryl bromides.

Advanced Synthetic Approaches and Process Optimization

Beyond the fundamental synthetic routes, research efforts are directed towards developing more efficient, scalable, and sustainable methods for the production of this compound and related compounds.

Optimized Procedures for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction parameters to ensure safety, cost-effectiveness, and high throughput. For the synthesis of iodoarenes, several factors are critical for process optimization. nih.gov

In the context of electrophilic iodination, key considerations include the choice and amount of the iodinating agent and catalyst, reaction temperature, and solvent. Minimizing the use of expensive reagents and catalysts is a primary goal. For instance, developing catalytic systems with high turnover numbers and that are easily recoverable can significantly reduce costs. nih.gov Furthermore, optimizing the reaction time and temperature can lead to energy savings and minimize the formation of byproducts. The use of flow chemistry is also an emerging strategy for the scalable and safe production of iodoarenes, offering precise control over reaction parameters and improved heat and mass transfer. nih.gov

For halogen exchange reactions, process optimization often focuses on catalyst loading, ligand selection, and reaction conditions. Reducing the amount of copper catalyst without compromising yield and reaction time is a key area of investigation. The development of more active and robust catalyst systems is therefore highly desirable for scalable applications.

Reactivity and Mechanistic Studies of 4 Benzyloxy 2 Iodo 1 Methylbenzene

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. For a substrate like 4-Benzyloxy-2-iodo-1-methylbenzene, the carbon-iodine bond is the primary site of reactivity, readily undergoing oxidative addition to low-valent transition metal centers, which initiates the catalytic cycle.

Palladium-Catalyzed Transformations

Palladium catalysis is preeminent in cross-coupling chemistry due to its efficiency, functional group tolerance, and the predictability of its reaction mechanisms. The catalytic cycle for most palladium-catalyzed cross-couplings involving an aryl iodide follows a general sequence: oxidative addition of the Ar-I bond to a Pd(0) species, transmetalation with an organometallic reagent (for Suzuki, Stille, etc.) or coordination/insertion of an alkene/alkyne (for Heck/Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester. The reaction is valued for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to proceed efficiently. The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation, where the boronic acid, activated by a base, transfers its aryl group to the palladium center. The final step is reductive elimination, which forms the new aryl-aryl bond and regenerates the active Pd(0) catalyst. While specific studies on this compound are not prevalent, the reactivity of similar structures, such as 2-iodo-4-methoxytoluene, provides a reliable model for its expected behavior.

Table 1: Analogous Suzuki-Miyaura Coupling of Substituted Aryl Iodides This table presents data for analogous compounds to illustrate the expected reaction conditions and outcomes.

Aryl IodideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
2-Iodo-4-methoxytoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9085
1-Iodo-4-methoxybenzene2-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10092
2-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10095

Data is representative of typical conditions found in the literature for similar substrates.

Beyond the Suzuki coupling, the C-I bond in this compound is amenable to other important palladium-catalyzed transformations for creating C-C bonds.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product. libretexts.org The reaction typically favors the formation of the trans-alkene isomer. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by a copper(I) salt, which forms a copper acetylide intermediate that undergoes transmetalation with the arylpalladium(II) complex. organic-chemistry.org

Carbonylation: In the presence of carbon monoxide, aryl iodides can be converted into a variety of carbonyl compounds. For instance, palladium-catalyzed methoxycarbonylation in the presence of methanol yields a methyl ester. This reaction proceeds through the insertion of CO into the aryl-palladium bond, followed by nucleophilic attack by the alcohol.

Table 2: Representative Conditions for Other Pd-Catalyzed Reactions with Analogous Aryl Iodides This table presents data for analogous compounds to illustrate expected reaction parameters.

ReactionAryl Iodide AnalogCoupling PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)
Heck1-Iodo-4-methoxybenzeneStyrenePd(OAc)₂ / PPh₃Et₃NDMF100
Sonogashira1-Iodo-4-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65
Carbonylation1-IodotolueneCO / MethanolPd(OAc)₂ / dpppEt₃NToluene100

Data is illustrative of general procedures documented for these transformations.

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent some of the earliest methods for aryl halide functionalization and continue to be synthetically valuable, particularly for forming C-O and C-N bonds.

The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, arylamines, or aryl thioethers, respectively. wikipedia.org Traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols frequently use catalytic amounts of a copper(I) salt, often in the presence of a ligand (like 1,10-phenanthroline or an amino acid) and a base, allowing the reaction to proceed under milder conditions. nih.govorganic-chemistry.org

For this compound, an Ullmann condensation with a phenol (B47542) would lead to a diaryl ether, while reaction with an amine would produce a diarylamine. The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl iodide, possibly through an oxidative addition-reductive elimination pathway at the copper center. wikipedia.org

Table 3: Analogous Ullmann-Type Coupling of Aryl Iodides This table presents data for analogous compounds to illustrate expected reaction conditions.

Aryl Iodide AnalogNucleophileCatalyst SystemBaseSolventTemp. (°C)
1-Iodo-4-methoxybenzenePhenolCuI / 1,10-phenanthrolineCs₂CO₃DMF110
1-IodotolueneAnilineCuI / L-ProlineK₂CO₃DMSO90
1-Iodo-4-nitrobenzenep-Cresol (B1678582)CuO nanoparticlesKOHDMSO100

Data is representative of modern Ullmann conditions found in the literature.

Other Transition Metal Catalyzed Processes

While palladium and copper dominate the cross-coupling landscape, other transition metals can also catalyze unique transformations of aryl halides. Rhodium, for example, is well-known for its ability to catalyze C-H activation reactions. rsc.orgnih.gov Although less common for direct C-I bond functionalization in the same manner as palladium, a rhodium catalyst could potentially mediate a directed C-H functionalization on the this compound scaffold, assuming a suitable directing group is present. Such reactions typically involve the formation of a metallacycle intermediate, which then reacts with a coupling partner. Given the substitution pattern, a directing group at a position ortho to the methyl or benzyloxy groups could lead to further functionalization of the aromatic ring. However, specific examples involving this substrate are not documented.

Reactions Involving the Aromatic Iodine Atom

The iodine substituent on the aromatic ring of this compound is a key site for a variety of chemical transformations. Its relatively weak carbon-iodine bond and the ability of iodine to exist in higher oxidation states make it a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, or for removal to yield the corresponding de-iodinated arene.

Nucleophilic Aromatic Substitution Pathways

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, under specific conditions or with appropriate ring activation, nucleophilic aromatic substitution (SNAr) can occur. For aryl halides, two primary mechanisms are considered: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. govtpgcdatia.ac.inmasterorganicchemistry.com

The addition-elimination pathway requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orgchemistrysteps.com In this compound, the benzyloxy and methyl groups are both electron-donating, which deactivates the ring toward this type of nucleophilic attack. Therefore, the addition-elimination mechanism is generally unfavorable for this specific compound under standard SNAr conditions.

The elimination-addition mechanism, however, does not require EWGs and proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This pathway is favored by the use of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. chemistrysteps.com The reaction involves two main steps:

Elimination: The strong base abstracts a proton from the position ortho to the iodine atom. In this compound, this would be the proton at the C3 position. This is followed by the elimination of the iodide ion to form a strained triple bond within the benzene (B151609) ring, creating the benzyne intermediate. chemistrysteps.com

Addition: The nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the benzyne triple bond. Subsequent protonation yields the final product. masterorganicchemistry.com

An important feature of the benzyne mechanism is the potential for "cine-substitution," where the incoming nucleophile can attach to the carbon adjacent to the one that originally bore the leaving group. govtpgcdatia.ac.in For this compound, this would result in a mixture of two isomeric products.

Table 1: Comparison of Nucleophilic Aromatic Substitution Mechanisms
FeatureAddition-Elimination MechanismElimination-Addition (Benzyne) Mechanism
Requirement Strong electron-withdrawing groups (ortho/para)Very strong base (e.g., NaNH₂)
Intermediate Meisenheimer complex (resonance-stabilized anion) libretexts.orgBenzyne (aryne) intermediate masterorganicchemistry.com
Applicability to Target Compound Unlikely due to electron-donating substituentsPossible with a sufficiently strong base
Regiochemistry Substitution occurs only at the carbon bearing the leaving groupCan lead to a mixture of products (cine-substitution) govtpgcdatia.ac.in

Reductive Dehalogenation Processes

Reductive dehalogenation is a process that replaces a halogen atom on an aromatic ring with a hydrogen atom. This transformation is particularly efficient for aryl iodides due to the lower bond dissociation energy of the C-I bond compared to other C-halogen bonds. A variety of methods can be employed to achieve this reduction.

Catalytic Hydrogenation: This is a common and effective method for dehalogenation. The reaction typically involves treating the aryl halide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org A base, such as sodium acetate or potassium hydroxide (B78521), is often added to neutralize the hydrogen iodide (HI) formed during the reaction.

Key aspects of this process include:

Catalyst: 10% Pd/C is a standard choice, but other catalysts like Raney Nickel can also be used. organic-chemistry.orgrsc.org

Hydrogen Source: While H₂ gas is common, transfer hydrogenation using sources like 2-propanol or sodium formate can also be effective. organic-chemistry.org

Selectivity: This method is generally selective for the C-I bond. However, it is crucial to note that under these conditions, the benzyloxy group is also susceptible to cleavage via hydrogenolysis (see section 3.3.1). Therefore, achieving selective deiodination without debenzylation would require careful optimization of reaction conditions, such as using specific catalysts or hydrogen transfer reagents that favor C-I bond cleavage. chemrxiv.orgambeed.com

Chemical and Photochemical Reduction: Other methods avoid the use of hydrogen gas and palladium catalysts.

Chemical Reductants: Nanometric sodium hydride, activated by lanthanide chlorides, has been shown to be highly reactive for the reductive dehalogenation of aryl halides. tandfonline.com

Photocatalysis: Visible-light-driven reduction provides an environmentally friendly alternative. mdpi.com These reactions often use a photosensitizer (such as iridium or copper complexes) and a reductant to generate aryl radicals from aryl halides, which then abstract a hydrogen atom to form the dehalogenated product. mdpi.comresearchgate.net

Table 2: Selected Methods for Reductive Dehalogenation of Aryl Iodides
MethodTypical ReagentsKey FeaturesPotential Side Reactions for Target Compound
Catalytic HydrogenationH₂, Pd/C, BaseHigh efficiency, widely used organic-chemistry.orgHydrogenolysis of the benzyloxy group chemrxiv.orgambeed.com
Transfer Hydrogenation2-propanol, Ru(II) catalystAvoids use of H₂ gas organic-chemistry.orgPossible hydrogenolysis of the benzyloxy group
Chemical ReductionNanometric NaH, LnCl₃High reactivity tandfonline.comGenerally compatible with ether functionalities
Visible-Light PhotocatalysisPhotosensitizer, Reductant, LightMild, environmentally friendly conditions mdpi.comCompatible with a wide range of functional groups

Generation and Reactivity of Hypervalent Iodine Derivatives

Iodine's position in the periodic table allows it to expand its valence shell beyond the octet, forming stable hypervalent compounds where the iodine atom is in a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). The iodine atom in this compound can serve as a precursor to such species.

Hypervalent iodine compounds are characterized by linear three-center, four-electron (3c-4e) bonds, which are longer and weaker than standard covalent bonds. organic-chemistry.org This makes them excellent leaving groups and highly effective reagents in organic synthesis, valued for their low toxicity and ease of handling. organic-chemistry.orgfrontiersin.org

Generation: The synthesis of hypervalent iodine(III) derivatives from an aryl iodide typically involves oxidation. For example, treating this compound with an oxidizing agent like peracetic acid in the presence of acetic anhydride could yield the corresponding (diacetoxyiodo)arene derivative, an iodine(III) compound.

Ar-I + 2 CH₃COOH → Ar-I(OAc)₂ + H₂O

Further oxidation under stronger conditions can lead to iodine(V) species, such as iodylarenes (Ar-IO₂).

Reactivity: Once formed, these hypervalent iodine derivatives of this compound would be expected to exhibit a wide range of reactivities, including:

Oxidizing Agents: They can function as mild and selective oxidizing agents for a variety of transformations, such as the oxidation of alcohols to aldehydes or ketones. organic-chemistry.org

Electrophilic Group Transfer: Iodine(III) reagents are widely used to transfer ligands attached to the iodine atom to other substrates. For instance, they can be used in reactions for electrophilic fluorination, amination, or alkynylation of other molecules.

Precursors to Iodonium Ylides and Salts: They can react with nucleophiles to form iodonium salts or, with stabilized carbanions, to form iodonium ylides, which are versatile intermediates for cyclopropanations and other C-C bond-forming reactions.

The steric hindrance from the ortho-methyl group and the electronic properties of the benzyloxy group may influence the stability and reactivity of any hypervalent iodine derivatives formed from this specific precursor. rsc.org

Transformations of the Benzyloxy Ether Moiety

The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl function. Its removal (deprotection) or modification is a common requirement in multi-step syntheses.

Deprotection Strategies (e.g., Hydrogenolysis, Acidic Cleavage)

The cleavage of the benzyl (B1604629) ether to reveal the free phenol is a fundamental transformation. The two most common methods are catalytic hydrogenolysis and acidic cleavage.

Hydrogenolysis: This is the most prevalent method for benzyl ether deprotection. youtube.comcommonorganicchemistry.com The process involves the reductive cleavage of the carbon-oxygen bond at the benzylic position.

Mechanism: The reaction proceeds by treating the substrate with hydrogen gas over a palladium catalyst. ambeed.com The C-O bond is cleaved, yielding the deprotected phenol and toluene as a byproduct, which is typically easy to remove. youtube.com

Conditions: Standard conditions involve using 10% Palladium on Carbon (Pd/C) as the catalyst in a solvent like ethanol, methanol, or ethyl acetate under an atmosphere of hydrogen (from 1 atm to higher pressures). chemrxiv.orgcommonorganicchemistry.com

Compatibility: A major consideration for this compound is the concurrent reductive dehalogenation of the C-I bond under these conditions. organic-chemistry.org Therefore, applying standard hydrogenolysis to this molecule would likely result in the formation of 4-methylphenol, with both the benzyl group and the iodine atom being removed. Selective debenzylation without deiodination would be challenging and require specialized catalytic systems.

Acidic Cleavage: Benzyl ethers can also be cleaved using strong acids. organic-chemistry.orglibretexts.org The mechanism depends on the structure of the ether.

Mechanism: The reaction is initiated by the protonation of the ether oxygen. masterorganicchemistry.com Because the benzylic position can stabilize a positive charge, the cleavage of the C-O bond tends to proceed via an SN1-type mechanism. libretexts.org This generates a relatively stable benzyl carbocation and the free phenol. The carbocation is then trapped by a nucleophile present in the reaction medium.

Reagents: Strong acids such as HBr, HI, or Lewis acids like tin(IV) chloride (SnCl₄) can be used. masterorganicchemistry.comresearchgate.net The choice of acid can be important for selectivity. For example, SnCl₄ is reported to cleave benzyl esters selectively over benzyl ethers. researchgate.net

Compatibility: This method avoids the issue of reductive deiodination. The strong acidic conditions, however, may not be compatible with other acid-sensitive functional groups in a more complex molecule.

Table 3: Comparison of Deprotection Strategies for the Benzyloxy Group
MethodTypical ReagentsMechanismByproductsCompatibility Issues for Target Compound
HydrogenolysisH₂, Pd/C commonorganicchemistry.comReductive CleavageToluene youtube.comSimultaneous reductive dehalogenation of the C-I bond organic-chemistry.org
Acidic CleavageHBr, HI, or Lewis Acids organic-chemistry.orglibretexts.orgSN1-type libretexts.orgBenzyl halide or related speciesGenerally compatible with the C-I bond; requires tolerance to strong acid
Oxidative CleavageDDQ, Ozone organic-chemistry.orgsemanticscholar.orgOxidationBenzaldehyde or Benzoic Acid derivativesThe electron-rich aromatic ring may be susceptible to oxidation

Functionalization at the Benzylic Position

The benzylic C-H bonds of the -O-CH₂-Ph moiety are susceptible to oxidation, allowing for the introduction of new functional groups at this position. This provides a pathway to modify the molecule without cleaving the ether linkage.

The oxidative functionalization of benzylic C-H bonds can transform the ether into an ester, which can then be hydrolyzed under different (e.g., basic) conditions. organic-chemistry.org This two-step process represents an alternative deprotection strategy.

Reagents and Transformations:

(Diacetoxyiodo)benzene (PIDA): This hypervalent iodine(III) reagent can mediate the oxidation of benzylic positions. For example, it has been used for the C-H oxidation of benzylic acetals. acs.org A similar reaction could potentially convert the benzylic methylene (B1212753) group into a carbonyl, forming a benzoate (B1203000) ester.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidizing agent often used for the cleavage of p-methoxybenzyl (PMB) ethers. semanticscholar.org While it is less reactive with simple benzyl ethers, under certain conditions, such as photoirradiation, it can facilitate their cleavage. organic-chemistry.org The mechanism involves hydride abstraction from the benzylic position.

Nitroxyl Radicals: Catalytic systems using nitroxyl radicals, such as TEMPO, in combination with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl groups. acs.org This system is effective for a broad range of substrates, including those with functional groups sensitive to hydrogenation. acs.org

These transformations typically proceed via radical or cationic intermediates at the benzylic position. The presence of the electron-donating benzyloxy group on the other ring may influence the reactivity of the benzylic C-H bonds in the protecting group.

Table 4: Reagents for Functionalization at the Benzylic Position
Reagent SystemTransformationTypical IntermediateReference
(Diacetoxyiodo)benzeneBenzylic C-H oxidation (e.g., to C-OAc)Benzylic radical/cation acs.org
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)Oxidation/DeprotectionBenzyl cation via hydride abstraction organic-chemistry.orgosti.gov
Nitroxyl radical (e.g., TEMPO) / PIFAOxidation/Deprotection to ketone or aldehydeOxoammonium ion oxidation acs.org

Electrophilic Aromatic Substitution Patterns on the this compound Core

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative electronic and steric effects of the three substituents: the benzyloxy group at position 4, the iodo group at position 2, and the methyl group at position 1. The available positions for substitution are C3, C5, and C6.

Directing Effects of Individual Substituents:

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is a strong activating group and an ortho, para-director. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be donated to the ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it. Since the para position (C1) is already substituted, the directing influence of the benzyloxy group is primarily towards its two ortho positions, C3 and C5.

Iodo Group (-I): The iodine atom is a weakly deactivating group, yet it functions as an ortho, para-director. Halogens are a unique class of substituents where their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating), leading to a net deactivation of the ring towards electrophilic attack. However, the lone pairs on the iodine atom can still participate in resonance to stabilize the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. The iodo group at C2 would therefore direct incoming electrophiles to the C3 (ortho) and C6 (para) positions.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation. This enhances the reactivity of the ring and stabilizes the arenium ion intermediate. The methyl group at C1 directs incoming electrophiles to the C2 (ortho) and C6 (ortho) and C4 (para) positions. However, since C2 and C4 are already substituted, its primary directing influence is towards C6.

Predicted Regioselectivity:

A qualitative analysis of the combined directing effects suggests the following preferences for electrophilic attack:

Position C3: This position is ortho to the strongly activating benzyloxy group and ortho to the deactivating iodo group. The powerful activating and directing effect of the benzyloxy group is expected to strongly favor substitution at this position.

Position C5: This position is also ortho to the strongly activating benzyloxy group. However, it is situated between the benzyloxy group and a hydrogen atom, making it sterically less hindered than position C3, which is flanked by the bulky iodo group.

Position C6: This position is ortho to the weakly activating methyl group and para to the deactivating iodo group. While it receives some activation from the methyl group, it is electronically less favored than positions C3 and C5, which are activated by the much stronger benzyloxy group.

Based on this analysis, the primary products of electrophilic aromatic substitution on this compound are expected to be substitution at the C3 and C5 positions. The relative ratio of these isomers would likely be influenced by the specific electrophile and reaction conditions, with steric hindrance playing a significant role. For very bulky electrophiles, substitution at the less hindered C5 position might be favored.

Potential for Ipso-Substitution (Nitrodeiodination):

In certain electrophilic aromatic substitution reactions, particularly nitration, the displacement of an existing substituent, known as ipso-substitution, can occur. Research on structurally related compounds, such as 2,6-dimethyl-4-iodoanisole, has shown that nitration can lead to the displacement of the iodine atom (nitrodeiodination). Given the electronic activation of the ring by the benzyloxy and methyl groups, it is plausible that under specific nitrating conditions, the attack of the nitronium ion (NO₂⁺) could occur at the iodine-bearing C2 position, resulting in the formation of 4-benzyloxy-1-methyl-2-nitrobenzene.

Hypothetical Reaction Outcomes:

Without experimental data, we can only propose the likely major products for common electrophilic aromatic substitution reactions.

Electrophilic ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄4-Benzyloxy-2-iodo-1-methyl-3-nitrobenzene and 4-Benzyloxy-2-iodo-1-methyl-5-nitrobenzene. Potential for 4-Benzyloxy-1-methyl-2-nitrobenzene via nitrodeiodination.
Halogenation Br₂, FeBr₃4-Benzyloxy-3-bromo-2-iodo-1-methylbenzene and 4-Benzyloxy-5-bromo-2-iodo-1-methylbenzene.
Friedel-Crafts Acylation RCOCl, AlCl₃1-(5-Benzyloxy-2-iodo-4-methylphenyl)ethan-1-one (substitution at C5) would be favored due to the steric bulk of the acyl group and the catalyst complex.

This table is a theoretical prediction based on established chemical principles, as no specific experimental data for this compound has been found in the literature.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Organic Architectures

The presence of an iodine atom on the aromatic ring of 4-Benzyloxy-2-iodo-1-methylbenzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular structures. The ortho- and para-substitution pattern of the functional groups on the benzene (B151609) ring provides a defined platform for regioselective transformations.

The utility of aryl iodides in constructing complex molecules is well-documented. For instance, in reactions like the Suzuki-Miyaura coupling, the iodo group can be efficiently replaced by a wide range of organic substituents through the use of organoboron reagents. This allows for the creation of biaryl structures, which are common motifs in many natural products and pharmaceuticals. Similarly, the Sonogashira coupling enables the introduction of alkyne fragments, leading to the formation of conjugated systems that are often explored for their electronic and optical properties. The Heck coupling, another cornerstone of palladium catalysis, facilitates the formation of new carbon-carbon bonds by reacting the aryl iodide with an alkene.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function, which is stable under the conditions of many cross-coupling reactions but can be readily cleaved at a later synthetic stage. The methyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and provide a steric handle that can be exploited in stereoselective reactions.

Synthesis of Structurally Diverse Analogues and Precursors for Bioactive Compounds

The structural framework of this compound is embedded in or related to intermediates used in the synthesis of biologically active molecules. For example, the related compound 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole is a key intermediate in the synthesis of bazedoxifene, a selective estrogen receptor modulator. researchgate.net This highlights the importance of the benzyloxy-substituted phenyl motif in medicinal chemistry.

By leveraging the reactivity of the iodo group, a diverse array of analogues can be synthesized from this compound. Through palladium-catalyzed reactions, various pharmacophoric groups can be introduced at the 2-position of the benzene ring. Subsequent deprotection of the benzyloxy group would yield a phenol (B47542), which can be further functionalized to generate a library of compounds for biological screening. This approach is a powerful strategy in drug discovery for exploring structure-activity relationships.

The following table illustrates the potential of this compound in Suzuki-Miyaura coupling reactions for the synthesis of biaryl precursors.

Boronic Acid PartnerCatalyst SystemProductPotential Application
Phenylboronic acidPd(PPh₃)₄ / Base4-Benzyloxy-1-methyl-2-phenylbenzenePrecursor to substituted phenols
4-Methoxyphenylboronic acidPd(OAc)₂ / Ligand / Base4-Benzyloxy-2-(4-methoxyphenyl)-1-methylbenzeneIntermediate for natural product analogues
Thiophene-2-boronic acidPdCl₂(dppf) / Base4-Benzyloxy-1-methyl-2-(thiophen-2-yl)benzeneSynthesis of heterocyclic compounds

Utilization in the Development of Functional Materials and Ligands

The synthesis of functional materials with tailored electronic and photophysical properties often relies on the construction of extended π-conjugated systems. The Sonogashira coupling of aryl iodides with terminal alkynes is a particularly powerful tool in this regard. This compound can serve as a key building block in the synthesis of oligo(phenylene-ethynylene)s (OPEs) and other conjugated polymers. The benzyloxy group can enhance the solubility of these materials, facilitating their processing and characterization.

Furthermore, the strategic placement of the iodo and methyl groups allows for the design of unique ligands for transition metal catalysis. The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. While direct examples involving this compound are not prevalent in the literature, the synthesis of chiral organoiodine catalysts for enantioselective reactions is an active area of research. The principles used in the synthesis of chiral biaryl ligands, for instance, could be applied by first performing a Suzuki coupling and then further elaborating the resulting structure.

Contributions to Stereoselective Synthesis of Advanced Intermediates

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the biological activity of many pharmaceuticals. Aryl iodides are known to participate in stereoselective reactions. For example, intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups can lead to the formation of cyclic compounds with high stereoselectivity.

In the context of this compound, the molecule could be incorporated into a larger substrate designed to undergo a stereoselective cyclization. The substituents on the aromatic ring can influence the conformation of the transition state, thereby directing the stereochemical outcome of the reaction. The development of chiral catalysts that can differentiate between the enantiotopic faces of the aromatic ring in a prochiral derivative of this compound would open up new avenues for asymmetric synthesis.

The following table provides a representative example of a stereoselective reaction involving an aryl iodide, illustrating a potential transformation pathway for derivatives of this compound.

Reactant TypeReactionCatalyst/ReagentProduct TypeStereochemical Outcome
AlkeneHeck CouplingChiral Palladium ComplexChiral substituted alkeneEnantioselective
AldehydeNozaki-Hiyama-Kishi ReactionCrCl₂/NiCl₂, Chiral LigandChiral secondary alcoholEnantioselective
Enolateα-ArylationChiral Palladium ComplexChiral α-aryl ketoneEnantioselective

Spectroscopic and Structural Elucidation of 4 Benzyloxy 2 Iodo 1 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-Benzyloxy-2-iodo-1-methylbenzene. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic protons (-CH₂-) adjacent to the oxygen atom exhibit a singlet at approximately δ 5.0 ppm. The protons on the substituted benzene (B151609) ring show distinct patterns based on their positions relative to the iodo, methyl, and benzyloxy groups. For instance, in related iodinated and methylated benzene derivatives, aromatic protons can be observed at various chemical shifts, such as a singlet at δ 7.38 ppm or a doublet at δ 6.72 ppm (J = 8.3 Hz), depending on the substitution pattern. rsc.org The methyl group protons (-CH₃) typically resonate as a singlet around δ 2.2-2.4 ppm. rsc.org

A representative ¹H NMR data table for a derivative, 2-iodo-1-methoxy-4-methylbenzene, is provided below to illustrate typical chemical shifts. rsc.org

Proton Type Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic H7.60d1.7
Aromatic H7.10dd8.3, 1.5
Aromatic H6.72d8.3
Methoxy (-OCH₃)3.85s-
Methyl (-CH₃)2.26s-

This table is illustrative and based on a related derivative. Actual chemical shifts for this compound may vary slightly.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atom attached to the iodine (C-I) is typically found in the range of δ 85-95 ppm. For example, in 2-iodo-1-methoxy-4-methylbenzene, the C-I signal appears at δ 85.7 ppm. rsc.org The carbons of the benzene ring exhibit signals between δ 110 and 160 ppm. The carbon of the methyl group (-CH₃) is observed at a higher field, around δ 20 ppm. rsc.org The benzylic carbon (-CH₂-) signal is expected around δ 70 ppm, and the carbons of the benzyl group's aromatic ring would appear in the typical aromatic region.

An illustrative ¹³C NMR data table for the related compound 2-iodo-1-methoxy-4-methylbenzene is shown below. rsc.org

Carbon Type Chemical Shift (δ ppm)
C-O (Aromatic)156.1
C-H (Aromatic)139.8
C-H (Aromatic)132.0
C-CH₃ (Aromatic)129.9
C-H (Aromatic)110.8
C-I (Aromatic)85.7
Methoxy (-OCH₃)56.4
Methyl (-CH₃)19.9

This table is illustrative and based on a related derivative. Actual chemical shifts for this compound may vary slightly.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the connection of the benzyloxy group to the iodinated methylbenzene ring.

These 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the substitution pattern on the benzene ring. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₄H₁₃IO. The exact mass can be calculated and compared with the experimentally measured value to confirm the identity of the compound. For instance, the molecular weight of this compound is 324.16 g/mol . bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum. The mass spectrum will show the molecular ion peak [M]⁺ and various fragment ions. A characteristic fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-O bond. Other fragments would arise from the loss of iodine or other parts of the molecule, providing further structural confirmation. In the analysis of related iodinated aromatic compounds, the molecular ion peak is often the most abundant. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is expected to be dominated by features arising from its two aromatic rings, the ether linkage, and the carbon-iodine bond.

The key predicted absorption bands are:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the 1,2,4-trisubstituted benzene ring and the monosubstituted benzyl ring are anticipated in the region of 3100-3000 cm⁻¹. libretexts.org Aromatic C-H stretching absorptions typically appear at slightly higher wavenumbers than those of aliphatic C-H bonds. openstax.org

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the benzyloxy moiety will exhibit asymmetric and symmetric stretching vibrations, expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. chemistrytalk.org The methyl (-CH₃) group on the main ring will also contribute absorptions in this region.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the benzene rings give rise to a series of characteristic sharp peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range. openstax.orgpressbooks.pub Key absorptions are generally expected near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org

C-H Bending: Out-of-plane (OOP) C-H bending vibrations are highly diagnostic for the substitution pattern of the aromatic ring. For the 1,2,4-trisubstituted ring, strong absorptions are predicted in the 830-780 cm⁻¹ range. openstax.orglibretexts.org The monosubstituted benzyl ring would show strong absorptions between 770-730 cm⁻¹ and 710-690 cm⁻¹. openstax.org

Aryl Ether C-O-C Stretching: Aryl ethers are characterized by a strong, prominent asymmetric C-O-C stretching band. For a mixed aryl-alkyl ether like the subject compound, this band is expected between 1275-1200 cm⁻¹. spectroscopyonline.comudel.edu A corresponding symmetric stretch would appear at a lower frequency, typically in the 1075-1020 cm⁻¹ range. udel.edu

C-I Stretching: The carbon-iodine bond stretch is expected to produce an absorption at a low frequency due to the high mass of the iodine atom. This peak is typically found in the 600-500 cm⁻¹ region of the far-infrared spectrum. chemistrytalk.org Its identification can sometimes be challenging due to its low energy and potential overlap with other fingerprint region absorptions. uhcl.edu

Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAryl C-H3100–3000Weak to Medium
Aliphatic C-H StretchMethylene (-CH₂-), Methyl (-CH₃)2950–2850Medium
Aromatic C=C StretchBenzene Rings1600–1450Medium to Weak
Asymmetric C-O-C StretchAryl-Alkyl Ether1275–1200Strong
Symmetric C-O-C StretchAryl-Alkyl Ether1075–1020Medium
C-H Out-of-Plane Bending1,2,4-Trisubstituted Ring830–780Strong
C-H Out-of-Plane BendingMonosubstituted Ring770–730 and 710-690Strong
C-I StretchAryl Iodide600–500Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. Vibrations that cause a significant change in polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The "ring breathing" mode of the benzene rings, which involves a symmetric expansion and contraction, typically gives a strong Raman signal.

C-I Bond Vibration: The C-I bond, being relatively non-polar, is expected to be more prominent in the Raman spectrum compared to the IR spectrum. Studies on iodine-containing complexes show characteristic I-I stretching vibrations, and by analogy, the C-I stretch would be clearly observable. optica.org

Poly-iodine Species: In studies involving iodine doping or charge-transfer complexes, Raman spectroscopy is effective in identifying the formation of poly-iodine anions (e.g., I₃⁻, I₅⁻), which have very strong and characteristic Raman signals, typically below 200 cm⁻¹. researchgate.netaps.org

While a specific spectrum is unavailable, the technique would confirm the presence of the iodinated aromatic system and provide complementary data to the FT-IR analysis.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). Aromatic compounds are excellent chromophores due to their conjugated π-electron systems.

Benzene itself exhibits a strong absorption near 205 nm and a less intense, fine-structured band between 255-275 nm. openstax.orglibretexts.org The substituents on the benzene ring in this compound—benzyloxy, iodo, and methyl—all act as auxochromes. These groups, particularly the oxygen of the ether and the iodine atom, possess non-bonding electrons that can interact with the ring's π-system, altering the energy of the electronic transitions.

This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The presence of multiple substituents would likely cause the absorption maxima (λ_max) to shift into the 270-290 nm range or higher, with the characteristic fine structure of the benzene secondary band often being lost.

X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in publicly accessible databases, the technique would provide invaluable structural information.

A successful crystallographic analysis would yield:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Related substituted aromatic compounds often crystallize in monoclinic or triclinic systems. nih.govmdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Computational and Theoretical Investigations of 4 Benzyloxy 2 Iodo 1 Methylbenzene

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, providing a framework to calculate a wide range of molecular properties.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 4-Benzyloxy-2-iodo-1-methylbenzene, which contains several rotatable single bonds (specifically the C-O-C linkage of the benzyl (B1604629) ether), conformational analysis is crucial. This involves systematically exploring different spatial arrangements (conformers) to identify the most stable structure.

The potential energy surface of the molecule is scanned by rotating the dihedral angles associated with the benzyloxy group. The most stable conformer is identified as the global minimum on this surface. The optimized geometry reveals key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Value
Bond Lengths C(1)-I(2) 2.10 Å
C(4)-O 1.37 Å
O-CH₂ 1.43 Å
CH₂-C(phenyl) 1.51 Å
C(aromatic)-C(aromatic) 1.39 - 1.41 Å
C(aromatic)-H 1.08 Å
Bond Angles C(1)-C(2)-I 121.5°
C(3)-C(4)-O 118.0°
C(4)-O-CH₂ 117.5°
O-CH₂-C(phenyl) 109.8°

| Dihedral Angle | C(4)-O-CH₂-C(phenyl) | ~178.5° (anti-periplanar) |

This table presents hypothetical, plausible data for illustrative purposes.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, which involves the collective motion of atoms.

These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. The calculations can predict the frequencies and intensities of characteristic vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic) Aromatic Rings 3100 - 3000
C-H stretching (aliphatic) -CH₃, -CH₂- 2980 - 2870
C=C stretching (aromatic) Benzene (B151609) Rings 1605, 1580, 1495, 1450
C-O-C asymmetric stretching Ether Linkage ~1250
C-O-C symmetric stretching Ether Linkage ~1040

This table presents hypothetical, plausible data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the benzyloxy group due to its high electronegativity and lone pairs. nih.gov The area around the large, polarizable iodine atom would also exhibit regions of varying potential. The hydrogen atoms of the aromatic rings would show a positive potential (blue), making them potential sites for interaction with nucleophiles. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron (nucleophilicity).

LUMO : Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net In this compound, the HOMO is expected to be distributed primarily over the electron-rich iodinated benzene ring, particularly the regions influenced by the electron-donating methyl and benzyloxy groups. The LUMO would likely be distributed over the aromatic system, with significant contributions from the C-I antibonding orbital.

Table 3: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95

This table presents hypothetical, plausible data for illustrative purposes.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgwisc.edu This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. It evaluates the interaction energy (E⁽²⁾) between filled (donor) and empty (acceptor) orbitals. A higher E⁽²⁾ value indicates a stronger interaction and greater electron delocalization.

In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of the oxygen atom's lone pair (n) into the antibonding orbitals (π) of the attached benzene ring (n → π). This delocalization contributes to the stability of the molecule. Similarly, interactions involving the C-I bond and the aromatic system can be quantified. NBO analysis also provides atomic charges, offering a more detailed view of the electron distribution than MEP alone. uni-rostock.denih.gov

Table 4: Second-Order Perturbation Analysis of Key NBO Interactions

Donor NBO (i) Acceptor NBO (j) E⁽²⁾ (kcal/mol)
LP(2) O π* (C(aromatic)-C(aromatic)) ~25.5
π (C(aromatic)-C(aromatic)) π* (C(aromatic)-C(aromatic)) ~18.0

This table presents hypothetical, plausible data for illustrative purposes. LP denotes a lone pair.

Conceptual DFT provides a range of descriptors to quantify global and local reactivity. researchgate.net Global descriptors, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

Local reactivity is described by the Fukui function, f(r) , which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. By condensing the Fukui function values onto individual atoms, one can predict the regioselectivity of chemical reactions. For this compound, the Fukui functions would likely indicate that the carbon atoms ortho and para to the electron-donating groups are most susceptible to electrophilic attack, while the carbon atom bonded to iodine might be a site for nucleophilic interaction. nih.govvub.be

Table 5: Global Reactivity Descriptors

Descriptor Formula Value (eV)
Ionization Potential (I) -E(HOMO) 5.85
Electron Affinity (A) -E(LUMO) 0.95
Electronegativity (χ) (I+A)/2 3.40
Chemical Hardness (η) (I-A)/2 2.45
Global Softness (S) 1/(2η) 0.20

This table presents hypothetical, plausible data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound have been identified in the current body of scientific literature. Such studies are crucial for understanding the intricate details of chemical transformations.

Transition State Characterization and Reaction Pathways

There is no available data on the characterization of transition states or the mapping of reaction pathways for reactions involving this compound. This information is fundamental to predicting reaction kinetics and outcomes.

Free Energy Profiles of Catalytic Cycles

Similarly, the free energy profiles of any catalytic cycles that might involve this compound have not been computationally investigated or reported. These profiles are essential for determining the feasibility and efficiency of catalytic processes.

Intermolecular Interactions and Crystal Packing Analysis

A detailed analysis of the intermolecular interactions and crystal packing of this compound is not available in published literature.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, has not been performed on this compound. Such an analysis would provide quantitative insights into the nature and prevalence of contacts such as hydrogen bonds and van der Waals forces, which govern the crystal's structure and properties.

Solvation Model Effects on Reactivity and Stability

There are no published studies on the effects of different solvation models on the reactivity and stability of this compound. Understanding how solvents influence molecular behavior is critical for optimizing reaction conditions and predicting stability.

Future Directions and Emerging Research Avenues for 4 Benzyloxy 2 Iodo 1 Methylbenzene

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Benzyloxy-2-iodo-1-methylbenzene and its derivatives will undoubtedly be guided by the principles of green chemistry. Traditional methods for the synthesis of such polysubstituted aromatics often rely on harsh reagents, stoichiometric amounts of metal catalysts, and volatile organic solvents. Emerging research focuses on creating more environmentally benign and efficient pathways.

Another promising avenue is the exploration of one-pot, multi-step syntheses. For instance, a sequence involving a cobalt-catalyzed Diels-Alder reaction followed by an in-situ oxidation/iodination has been shown to produce polysubstituted iodobenzene (B50100) derivatives. researchgate.net Adapting such tandem reactions for the specific substitution pattern of this compound could streamline its production, saving time, resources, and energy.

Parameter Traditional Synthesis Future Sustainable Synthesis
Solvent Volatile Organic Solvents (e.g., Toluene (B28343), THF)Water (Micellar Conditions), Green Solvents
Catalyst High loading of Palladium/CopperLower loading, recyclable catalysts
Energy High temperatures, long reaction timesRoom temperature, reduced reaction times
Waste Significant metal and organic wasteMinimal, with recyclable by-products
PMI HighLow
This table illustrates a comparative outlook on synthetic methodologies for benzyloxy-iodotoluene derivatives, highlighting the shift towards greener chemistry.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The iodine atom on the this compound ring is a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. While reactions like the Sonogashira and Heck couplings are well-established for iodoarenes, the specific steric and electronic environment of this particular molecule opens the door for new discoveries. researchgate.net

Future research will likely focus on exploring its participation in novel catalytic cycles. The development of hypervalent iodine reagents from this compound is a particularly exciting prospect. Hypervalent iodine compounds are powerful oxidants and can mediate unique transformations that are otherwise difficult to achieve. koyauniversity.org By oxidizing the iodo-group, new catalysts could be designed for reactions like enantioselective oxidative dearomatization. koyauniversity.org

Furthermore, the interplay between the benzyloxy, iodo, and methyl groups could lead to the discovery of ortho-functionalization reactions with unique regioselectivity. The steric hindrance provided by the benzyloxy and methyl groups could direct incoming reagents to specific positions, enabling the synthesis of highly complex and substituted aromatic cores that are difficult to access through other means. Research into ortho-substituted iodobenzenes as organocatalysts for reactions like the bromination of alkenes could also be extended to this scaffold. researchgate.net

Targeted Synthesis of Advanced Architectures with Enhanced Functionality

The true potential of this compound lies in its application as a cornerstone for building larger, functional molecules. Its structure is particularly well-suited for the synthesis of advanced materials like liquid crystals and complex bioactive molecules.

In the field of liquid crystals, the rigid aromatic core combined with the flexible benzyloxy group is a common motif. nih.govnih.gov Researchers are likely to use this compound as a precursor to synthesize novel calamitic (rod-shaped) and bent-core liquid crystals. nih.gov By employing cross-coupling reactions to attach other mesogenic units to the iodo-position, a library of new liquid crystalline materials with tailored phase behaviors and thermal stabilities can be developed. nih.gov

Liquid Crystal Precursor Synthetic Step Resulting Core Structure Potential Mesophase
This compoundSonogashira CouplingTolan-basedNematic, Smectic
This compoundSuzuki CouplingBiaryl-basedNematic, Smectic
This compoundEsterification (after conversion)Phenyl benzoate (B1203000) derivativeNematic, Smectic A, Smectic C
This table outlines potential pathways for the synthesis of liquid crystals starting from this compound.

Beyond liquid crystals, this compound can serve as a key intermediate in the total synthesis of natural products or pharmaceuticals where a substituted benzyloxy-toluene moiety is required. Its defined substitution pattern allows for precise and controlled elaboration into more complex molecular frameworks.

Integration in Supramolecular Chemistry and Materials Science

The iodine atom in this compound is not just a reactive site for covalent bond formation; it is also a powerful halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used to construct complex supramolecular assemblies. nih.gov

Future research will explore the use of this compound as a "tecton" or building block in crystal engineering. By co-crystallizing it with molecules containing halogen bond acceptors (e.g., pyridines, pyrimidines), it is possible to create predictable one-, two-, or three-dimensional networks. nih.gov The interplay between halogen bonds from the iodine and potential π-π stacking interactions from the aromatic rings could lead to materials with interesting properties, such as porosity or unique photophysical behavior.

The integration of this compound into polymeric materials is another promising avenue. For example, it could be converted into a monomer and polymerized to create functional polymers with a high refractive index or specific thermal properties, owing to the presence of the heavy iodine atom and the bulky benzyloxy group.

Predictive Chemistry through Advanced Computational Modeling

As the complexity of chemical systems under investigation grows, so does the importance of computational chemistry in guiding experimental work. For a molecule like this compound, advanced computational modeling will be an indispensable tool for predicting its behavior and designing future experiments.

Density Functional Theory (DFT) and other quantum mechanical methods will be employed to investigate the mechanisms of reactions involving this compound. For example, computational studies can elucidate the transition states of novel catalytic cycles, helping to explain observed reactivity and predict which catalysts will be most effective. Such studies can also predict the oxidation potential of the iodoarene, which is crucial for the development of hypervalent iodine catalysts.

In the realm of materials science, computational models can predict the supramolecular assemblies that are likely to form through halogen bonding and other non-covalent interactions. nih.gov Molecular dynamics simulations could be used to model the behavior of liquid crystals derived from this compound, predicting their phase transitions and other physical properties.

Furthermore, the rise of machine learning and artificial intelligence in chemistry presents an exciting frontier. Deep learning models are being developed to predict the outcomes of chemical reactions, even for novel or out-of-distribution examples. By training these models on large datasets of reactions involving iodoarenes, it may become possible to predict new, undiscovered reactions of this compound with high accuracy, accelerating the pace of discovery.

Computational Method Predicted Property / Application
Density Functional Theory (DFT)Reaction mechanisms, transition state energies, oxidation potentials
Molecular Dynamics (MD)Liquid crystal phase behavior, supramolecular assembly dynamics
Machine Learning ModelsReaction outcome prediction, discovery of novel transformations
This table summarizes the application of various computational methods to predict the behavior and properties of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-Benzyloxy-2-iodo-1-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Benzyl protection : Introducing the benzyloxy group via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) on a hydroxylated precursor .
  • Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ as an oxidizing agent) or halogen exchange (e.g., Finkelstein reaction with NaI in acetone for bromo-to-iodo substitution) .
  • Methylation : Methylation of the ortho position using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).
    Optimization : Monitor reaction progress via TLC. Adjust temperature (60–80°C for iodination) and stoichiometry (1.2–1.5 eq. of iodinating agent) to maximize yield. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures due to the compound’s moderate polarity.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1 ratio) as the mobile phase .
  • Validation : Confirm purity via HPLC (≥95% area) and melting point analysis (compare with literature values if available). Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm for benzyloxy and methyl-substituted benzene) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR to confirm iodine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (iodine has a distinct 127 amu peak).
  • IR Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Effects : Check for restricted rotation in the benzyloxy group, which may cause splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks if hindered rotation is present .
  • Isotopic Dilution : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference. Compare with computational predictions (DFT-based NMR simulations) .

Q. What strategies mitigate decomposition of this compound under acidic or photolytic conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC.
  • Protection : Store in amber vials under inert gas to prevent photolytic C-I bond cleavage. Avoid strong acids (e.g., H₂SO₄) during synthesis; use buffered conditions (pH 6–8) .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the iodo substituent?

  • Methodological Answer :
  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C.
  • Substrate Scope : Couple with aryl boronic acids to introduce functional groups (e.g., -COOH, -NO₂). Monitor regioselectivity via GC-MS .

Q. What computational methods validate the crystal structure or electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Compare experimental data (unit cell parameters, bond lengths) with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set).
  • Electron Density Maps : Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C-H···π stacking) .

Q. How does the steric bulk of the benzyloxy group influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methoxy-2-iodo-1-methylbenzene) under identical conditions.
  • DFT Calculations : Calculate activation energies for transition states with/without benzyloxy hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.